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Introduction

Tiger17 is a synthetic cyclic peptide composed of 11 amino acids (c[WCKPKPKPRCH-NH2])

that has emerged as a potent agent in promoting tissue regeneration, particularly in the context

of wound healing.[1][2] Derived from tigerinins, which are naturally occurring peptides found in

the skin secretions of the frog Fejervarya cancrivora, Tiger17 has been engineered to enhance

therapeutic efficacy.[3][4] This peptide has demonstrated significant effects across the three

critical phases of wound healing: inflammation, proliferation, and tissue remodeling.[1] Its

mechanism of action involves the recruitment of immune cells, promotion of key cellular

processes like proliferation and migration, and the activation of crucial signaling pathways. This

technical guide provides an in-depth overview of the foundational science of Tiger17,

presenting quantitative data, detailed experimental protocols, and visualizations of its molecular

pathways to support researchers, scientists, and drug development professionals.

Quantitative Data on the Efficacy of Tiger17
The pro-regenerative capabilities of Tiger17 have been quantified through a series of in vitro

and in vivo studies. The following tables summarize the key findings, offering a clear

comparison of its effects at various concentrations and conditions.

Table 1: In Vitro Effects of Tiger17 on Cell Proliferation

This table details the concentration-dependent impact of Tiger17 on the proliferation of human

keratinocytes (HaCaT) and human skin fibroblasts (HSFs) after 24 hours of incubation. The
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data is presented as the mean percentage increase in proliferation compared to a control

group.

Concentration (µg/ml)
Mean Proliferation
Increase in HaCaT
Keratinocytes (%)

Mean Proliferation
Increase in Human Skin
Fibroblasts (HSFs) (%)

2.5 20% 15%

5.0 60% 40%

10.0 110% 60%

20.0 200% 95%

Data sourced from a study by

Tang et al. (2014).

Table 2: In Vivo Efficacy of Tiger17 in a Murine Full-Thickness Wound Model

This table presents the in vivo effects of topical Tiger17 application on wound closure and re-

epithelialization in a murine model.

Time Point
Residual Wound Area (%) -
Vehicle Control

Residual Wound Area (%) -
Tiger17 Treated

Day 2 84.1% 67.3%

Day 4 74.0% 45.6%

Day 7 56.7% 8.9%

Day 9 34.1% 5.9%

Re-epithelialization (Day 8) 42% 92%

Data sourced from a study by

Tang et al. (2014).

Table 3: Impact of Tiger17 on Key Signaling Pathways in RAW 264.7 Macrophages

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/product/b15542187?utm_src=pdf-body
https://www.benchchem.com/product/b15542187?utm_src=pdf-body
https://www.benchchem.com/product/b15542187?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15542187?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This table summarizes the fold increase in the phosphorylation of key proteins in the MAPK

and TGF-β/Smad signaling pathways in murine macrophages following treatment with Tiger17.

Concentration (µg/ml)
Erk Phosphorylation (Fold
Increase vs. Control)

Smad2 Phosphorylation
(Fold Increase vs. Control)

2.5 ~0.3 2.57

5.0 0.63 7.14

10.0 1.67 12.29

20.0 1.89 13.14

Data sourced from a study by

Tang et al. (2014).

Core Signaling Pathways Activated by Tiger17
Tiger17 exerts its pro-regenerative effects by modulating key signaling cascades within target

cells. The primary pathways implicated are the Transforming Growth Factor-beta (TGF-

β)/Smad pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway. These pathways

are central to cell proliferation, differentiation, migration, and the inflammatory response.

TGF-β/Smad Signaling Pathway
Tiger17 has been shown to stimulate murine macrophages to produce and release TGF-β1

and Interleukin-6 (IL-6). The secreted TGF-β1 then acts as a crucial signaling molecule that

promotes the transition of fibroblasts into myofibroblasts, a critical step for wound contraction

and tissue remodeling. This signaling is mediated through the canonical Smad family of

proteins. Tiger17 treatment leads to a significant, dose-dependent increase in the

phosphorylation of Smad2 and Smad3, indicating the activation of this pathway.
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Caption: TGF-β/Smad signaling activated by Tiger17.

MAPK Signaling Pathway
The MAPK signaling pathways, which include the JNK, Erk, and p38 cascades, are known to

have crosstalk with the TGF-β pathway and play a significant role in wound healing. Tiger17
activates these pathways in a concentration-dependent manner in RAW 264.7 macrophage

cells. Specifically, the phosphorylation of JNK and Erk is markedly increased with Tiger17
treatment. The activation of the JNK and Erk pathways is directly involved in the Tiger17-

stimulated release of TGF-β1. This indicates a coordinated regulation of TGF-β expression and

the overall wound healing process.
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Caption: MAPK signaling pathways activated by Tiger17 in macrophages.

Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of

Tiger17's efficacy.

Cell Proliferation Assay (MTT Assay)
Objective: To quantify the effect of Tiger17 on the proliferation of keratinocytes and

fibroblasts.

Cell Lines: HaCaT (human keratinocytes) and HSFs (human skin fibroblasts).

Protocol:

Cells are seeded in 96-well plates at a density of 2 x 10^4 cells/ml and cultured in DMEM

supplemented with 10% fetal bovine serum, 100 units/ml of penicillin, and 100 units/ml of
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streptomycin.

The cells are incubated in a humidified 5% CO2 atmosphere at 37°C.

After cell adherence, the culture medium is replaced with fresh medium containing various

concentrations of Tiger17 (e.g., 2.5, 5, 10, 20 µg/ml) or a vehicle control (sterile water).

The cells are incubated for 24 hours.

Following incubation, 5 mg/ml of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide) is added to each well, and the plates are incubated for an additional 4 hours.

The supernatant is removed, and the formazan crystals are dissolved in a suitable solvent

(e.g., DMSO).

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate

reader. The results are expressed as a percentage of the proliferation of the control group.

In Vitro Cell Migration Assay (Scratch Assay)
Objective: To assess the effect of Tiger17 on the migration of keratinocytes.

Cell Line: HaCaT (human keratinocytes).

Protocol:

HaCaT cells are grown to a confluent monolayer in culture plates.

A sterile pipette tip is used to create a linear "scratch" or wound in the monolayer.

The debris is washed away, and the medium is replaced with fresh culture medium

containing either Tiger17 at a specific concentration or a vehicle control.

The wound area is imaged at time 0 and at subsequent time points (e.g., up to 36 hours).

The rate of migration is determined by measuring the change in the width of the scratch

over time. A narrower pre-wound region compared to the control indicates enhanced cell

migration.
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In Vivo Full-Thickness Skin Wound Healing Model
Objective: To evaluate the in vivo efficacy of Tiger17 in promoting wound healing.

Animal Model: Mice.

Protocol:

All experimental protocols are approved by the relevant Animal Care and Use Committee.

Mice are anesthetized, and their dorsal hair is shaved and the skin disinfected.

Two full-thickness dermal wounds are created on the back of each mouse using a biopsy

punch.

A solution of Tiger17 or a vehicle control is topically applied to the wounds twice daily.

The wounds are photographed at various post-operative days (e.g., 2, 4, 7, and 9).

The wound area is measured from the photographs, and the percentage of the residual

wound area is calculated relative to the initial wound size.

At the end of the experiment (e.g., day 8), the mice are euthanized, and the wound tissue

with a margin of unwounded skin is excised for histological analysis.

Western Blot Analysis for Signaling Pathways
Objective: To determine the effect of Tiger17 on the activation of MAPK and Smad signaling

proteins.

Cell Line: RAW 264.7 (murine macrophages).

Protocol:

RAW 264.7 cells are treated with various concentrations of Tiger17 for a specified

duration (e.g., 1 hour for MAPK analysis, 18 hours for Smad analysis).

After treatment, the cells are lysed, and the total protein concentration is determined.
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Equal amounts of protein from each sample are separated by SDS-PAGE and transferred

to a PVDF membrane.

The membrane is blocked and then incubated with primary antibodies specific for the

phosphorylated and total forms of the target proteins (e.g., p-Erk, Erk, p-Smad2, Smad2).

The membrane is then washed and incubated with a secondary antibody conjugated to a

detectable enzyme (e.g., HRP).

The protein bands are visualized using a chemiluminescence detection system, and the

band intensities are quantified to determine the fold change in phosphorylation relative to

the control.

Logical Workflow of Tiger17's Action in Wound
Healing
The multifaceted action of Tiger17 in tissue regeneration can be visualized as a coordinated

workflow that begins with its application and culminates in accelerated wound closure and

tissue remodeling. This process involves distinct but overlapping cellular and molecular events.
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Caption: Workflow of Tiger17's action in the stages of wound healing.

Conclusion

Tiger17 is a promising peptide-based therapeutic for tissue regeneration, with a well-defined

mechanism of action centered on the modulation of the TGF-β/Smad and MAPK signaling

pathways. The quantitative data from both in vitro and in vivo studies provide robust evidence

of its efficacy in promoting the key cellular processes required for effective wound healing. The

detailed experimental protocols outlined in this guide offer a framework for the further

investigation and development of Tiger17 as a novel agent in regenerative medicine. Its ability
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to orchestrate the complex series of events in wound repair, from inflammation to tissue

remodeling, underscores its potential as a valuable tool for researchers and a candidate for

future clinical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b15542187?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC3960170/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3960170/
https://www.researchgate.net/figure/Tiger17-promotes-HaCat-cells-proliferation-and-migration-A-Keratinocytes-fibroblasts_fig6_260950320
https://pmc.ncbi.nlm.nih.gov/articles/PMC10309037/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10309037/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2023.1120228/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2023.1120228/full
https://www.benchchem.com/product/b15542187#understanding-the-foundational-science-of-tiger17-in-tissue-regeneration
https://www.benchchem.com/product/b15542187#understanding-the-foundational-science-of-tiger17-in-tissue-regeneration
https://www.benchchem.com/product/b15542187#understanding-the-foundational-science-of-tiger17-in-tissue-regeneration
https://www.benchchem.com/product/b15542187#understanding-the-foundational-science-of-tiger17-in-tissue-regeneration
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15542187?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15542187?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15542187?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

